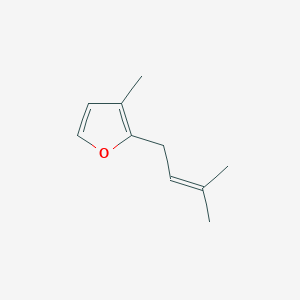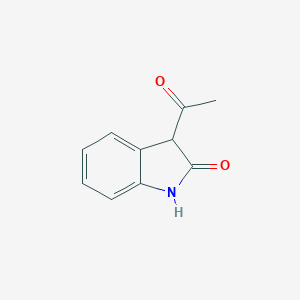![molecular formula C15H20O4 B098184 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone CAS No. 18780-96-6](/img/structure/B98184.png)
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone, also known as HDEP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system.
Mécanisme D'action
The mechanism of action of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves its ability to interact with the dopamine and norepinephrine transporters in the brain. It binds to these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect that can improve cognitive function and enhance mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone in lab experiments include its potential as a stimulant and its ability to interact with the central nervous system. It can be used to study the effects of dopamine and norepinephrine on cognitive function and mood. However, the limitations of using this compound include its potential for abuse and dependence, which can make it difficult to conduct long-term studies.
Orientations Futures
There are several future directions for research on 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to investigate its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system and to develop strategies for reducing its potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system. Further research is needed to understand the potential benefits and risks of using this compound for scientific research purposes.
Méthodes De Synthèse
The synthesis of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves a multi-step process that includes the use of different reagents and solvents. The first step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with magnesium and iodine to form 3,4-methylenedioxyphenyl-2-propanol. This is followed by the reaction of the propanol with 3-methylbut-2-enal and sodium borohydride to form this compound.
Applications De Recherche Scientifique
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone has been used in scientific research to study its potential as a stimulant and its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that affect cognitive function.
Propriétés
Numéro CAS |
18780-96-6 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-[4-hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O4/c1-9(2)6-7-11-12(17)8-13(18-4)14(10(3)16)15(11)19-5/h6,8,17H,7H2,1-5H3 |
Clé InChI |
KELHULRTPVJHMF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
SMILES canonique |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
Synonymes |
4'-Hydroxy-2',6'-dimethoxy-3'-(3-methyl-2-butenyl)acetophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



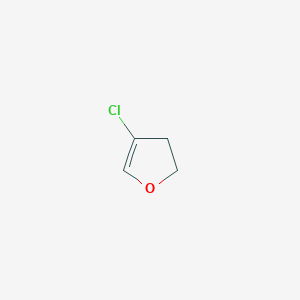

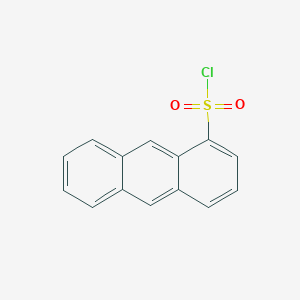

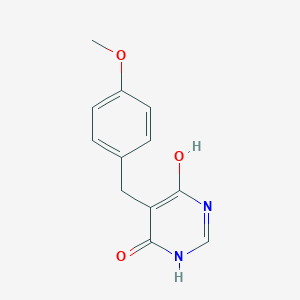




![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
